Benzene, 1-cyclobutyl-4-methyl-
Overview
Description
Benzene, 1-cyclobutyl-4-methyl- is a chemical compound that belongs to the family of aromatic hydrocarbons. It is commonly known as p-methylcyclobutylbenzene and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of benzene, 1-cyclobutyl-4-methyl- is not well understood. However, it is believed to act as a ligand for various receptors in the body, particularly the GABA-A receptor. It may also have an effect on the central nervous system and may exhibit anxiolytic and sedative properties.
Biochemical and Physiological Effects
Benzene, 1-cyclobutyl-4-methyl- has been shown to exhibit various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, and may also have analgesic effects. It has been shown to decrease the activity of the central nervous system and may also have muscle relaxant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of benzene, 1-cyclobutyl-4-methyl- is that it is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on benzene, 1-cyclobutyl-4-methyl-. One area of research could be to further investigate its mechanism of action and its effects on the central nervous system. Another area of research could be to explore its potential as a therapeutic agent for the treatment of anxiety, pain, and other conditions. Additionally, research could be conducted to develop new synthetic methods for this compound and to explore its potential as a starting material for the synthesis of other important compounds.
Scientific Research Applications
Benzene, 1-cyclobutyl-4-methyl- is used in various scientific research applications such as in the synthesis of novel materials, organic synthesis, and drug discovery. It is also used as a starting material for the synthesis of other important compounds such as pharmaceuticals, agrochemicals, and fragrances.
properties
IUPAC Name |
1-cyclobutyl-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-7-11(8-6-9)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURIBOPHUVNMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309658 | |
Record name | 1-Cyclobutyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-cyclobutyl-4-methyl- | |
CAS RN |
6921-47-7 | |
Record name | 1-Cyclobutyl-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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